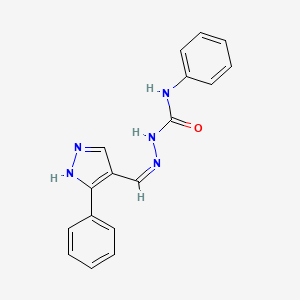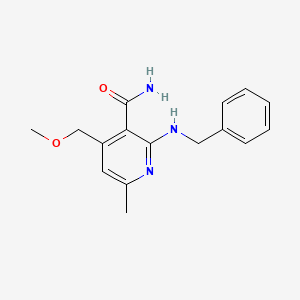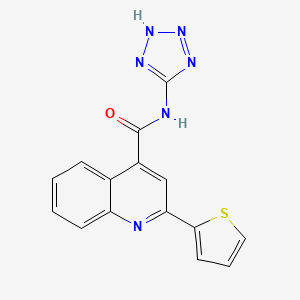
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a semicarbazone derivative and has been synthesized using various methods. The aim of
Mechanism of Action
The mechanism of action of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy and X-ray crystallography. Another advantage is its low toxicity, which makes it safe for use in cell culture and animal experiments. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone. One of the directions is the synthesis of new derivatives with improved biological activity and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new drugs for various diseases. In addition, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its biological effects. Its mechanism of action is not fully understood, but it has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone can be synthesized using different methods. One of the most common methods is the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with phenylsemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol and under reflux conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
3-phenyl-1H-pyrazole-4-carbaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to be effective in treating Alzheimer's disease and Parkinson's disease. In addition, this compound has been used in the synthesis of other biologically active compounds.
properties
IUPAC Name |
1-phenyl-3-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(20-15-9-5-2-6-10-15)22-19-12-14-11-18-21-16(14)13-7-3-1-4-8-13/h1-12H,(H,18,21)(H2,20,22,23)/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPSQXGKSITCA-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N\NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B6139443.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)
![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)
![1-[2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6139496.png)
![4-isobutyl-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6139500.png)
![4-phenyl-N-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6139508.png)
![2-{2-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B6139520.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B6139527.png)
![N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)